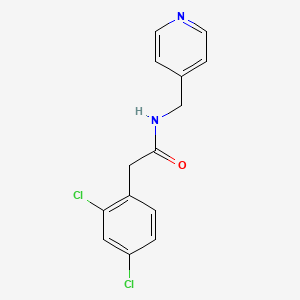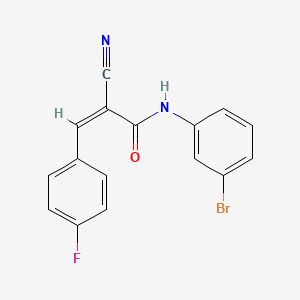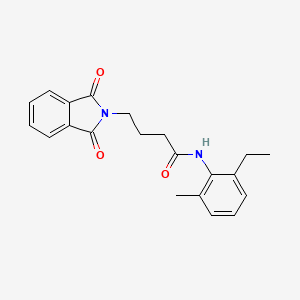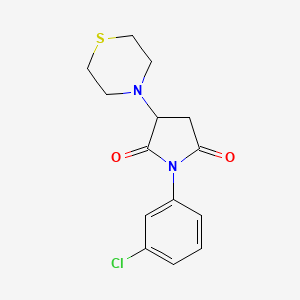
2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as BHAM, is a synthetic compound that has been widely used in scientific research. BHAM is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties.
Mechanism of Action
2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins from arachidonic acid. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide selectively inhibits the activity of COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to reduce inflammation and pain in various animal models of inflammation, such as carrageenan-induced paw edema and formalin-induced pain. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has also been shown to reduce the growth and metastasis of tumors in animal models of cancer. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to reduce the production of reactive oxygen species and improve mitochondrial function in neuronal cells.
Advantages and Limitations for Lab Experiments
2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is a useful tool for studying the role of COX-2 in inflammation and cancer. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has a high selectivity for COX-2 and does not inhibit the activity of COX-1, which is responsible for the production of prostaglandins that protect the gastric mucosa. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has a low toxicity and is well-tolerated in animal models. However, 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has a short half-life and may require frequent dosing in animal experiments.
Future Directions
There are several future directions for the study of 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide. One area of research is the development of 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide analogs with improved pharmacokinetic properties, such as longer half-life and better bioavailability. Another area of research is the investigation of the role of 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide in neuroinflammation and neurodegenerative diseases, such as multiple sclerosis and Huntington's disease. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide may also be useful in combination therapy with other anti-inflammatory agents or chemotherapeutic agents for the treatment of cancer.
Synthesis Methods
2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can be synthesized from 2-hydroxy-5-methylbenzoic acid and 4-bromophenol. The reaction involves the formation of an ester intermediate, which is then converted into the final product by reaction with ammonia and acetic anhydride. The yield of 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reactant ratio.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been used in various scientific research applications, including inflammation, cancer, and neurodegenerative diseases. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and microglia. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, such as breast cancer and prostate cancer cells. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been reported to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-10-2-7-14(18)13(8-10)17-15(19)9-20-12-5-3-11(16)4-6-12/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGJNVRQNRIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5210504.png)

![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)

![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5210532.png)
![4-[(6-chloro-1,3-benzothiazol-2-yl)thio]-1-(4-fluorophenyl)-1-butanone](/img/structure/B5210543.png)
![2-[2-(methylthio)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5210546.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B5210548.png)



![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5210575.png)